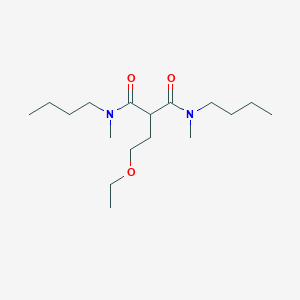
N~1~,N~3~-Dibutyl-2-(2-ethoxyethyl)-N~1~,N~3~-dimethylpropanediamide
Cat. No. B8595196
M. Wt: 314.5 g/mol
InChI Key: TVIBPFYUYRGOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04770807
Procedure details


##STR28## 0.1 mol of N,N'-dimethyl-N,N'-dibutyl-propane diamide obtained in example 3(a) dissolved in 400 ml of anhydrous tetrahydrofuran were introduced into a one liter reactor, scavenged by an argon flow. Cooling took place to -50° C. using an acetone bath and solid carbon dioxide and pouring took place of a solution of n-butyl lithium prepared from 0.1 mol of n-butyl lithium in 100 ml of anhydrous tetrahydrofuran. Under the same conditions was prepared a solution of ethoxy-2-ethyl bromide of formula BrCH2 --CH2 --O--C2H5 prepared from 0.1 mol of bromide and 100 ml of anhydrous tetrahydrofuran. With pouring at an end, the temperature was allowed to rise to ambient temperature, followed by refluxing the tetrahydrofuran for three hours. This was followed by cooling and hydrolysis with a water-ethanol mixture. The tetrahydrofuran was expelled and a precipitate formed, followed by taking up with methylene chloride. This was followed by washing with water, drying the organic layer, expelling the solvent before performing chromatography on a silica gel column using as the eluent a mixture of ethyl acetate and cyclohexane (80:20 by volume). A yellow liquid was recovered constituted by 2-ethoxyethyl-N,N'-dimethyl-N,N'-dibutyl-propane diamide. The product was characterized by mass spectrometry, magnetic resonance of the proton and potentiometry, the eld was 40%.


Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three











Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:14][CH2:15][CH2:16][CH3:17])[C:3](=[O:13])[CH2:4][C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6].C(=O)=O.C([Li])CCC.[CH2:26]([O:28][CH:29](Br)[CH3:30])[CH3:27].[Br-]>O1CCCC1.C(Cl)Cl.O.C(O)C>[CH2:26]([O:28][CH2:29][CH2:30][CH:4]([C:3]([N:2]([CH3:1])[CH2:14][CH2:15][CH2:16][CH3:17])=[O:13])[C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6])[CH3:27] |f:7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
water ethanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O.C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(CC(=O)N(CCCC)C)=O)CCCC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Seven
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C)Br
|
Step Nine
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced into a one liter reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to -50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
With pouring at an end
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the organic layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate and cyclohexane (80:20 by volume)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow liquid was recovered
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OCCC(C(=O)N(CCCC)C)C(=O)N(CCCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
